2'-O-Methyl-1-methyladenosine

Vue d'ensemble

Description

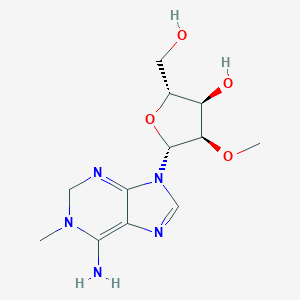

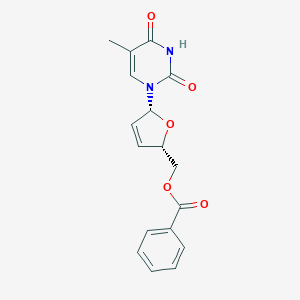

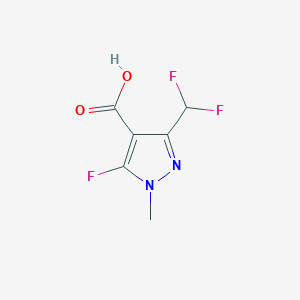

2’-O-Methyladenosine is a member of the class of adenosines that is adenosine in which the hydroxy group at position 2’ is replaced by a methoxy group . It has been isolated from the mycelia of Cordyceps sinensis . It is an analog of adenosine used to prepare nucleoside derivatives as inhibitors of viral RNA translation and replication .

Synthesis Analysis

A straightforward one-step procedure for modifying N-nucleophilic groups in the nucleobases of commercially available nucleoside phosphoramidites has been reported . This method involves the deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules such as alkyl halides or organic isocyanates .

Molecular Structure Analysis

2’-O-Methyladenosine is an ATP analog which is methylated at the 2’-O position of the ribose sugar . Methylation at this position results in increased stability of the resulting RNA strand against base hydrolysis and nuclease cleavage .

Physical And Chemical Properties Analysis

2’-O-Methyladenosine has a molecular weight of 281.27, a density of 1.8±0.1 g/cm3, a boiling point of 623.8±65.0 °C at 760 mmHg, and a melting point of 200-202ºC . Its molecular formula is C11H15N5O4 .

Applications De Recherche Scientifique

RNA Modification and Epitranscriptomics

2'-O-Methyl-1-methyladenosine plays a significant role in the field of RNA modifications and epitranscriptomics. It is part of the complex mechanisms that govern post-transcriptional modification processes in RNA. For instance, studies have shown that modifications like N(1)-methyladenosine (m(1)A), which may be related to 2'-O-Methyl-1-methyladenosine, are prevalent in Homo sapiens mRNA. These modifications are dynamic and can be reversible, suggesting a potential role in epigenetic regulation. m(1)A has been found to be enriched in the 5' untranslated region of mRNA transcripts, distinct from other internal mammalian mRNA modifications (Li et al., 2016).

RNA Splicing and Gene Expression

Research also suggests that RNA modifications, such as N(6)-methyladenosine (m(6)A), are integral to processes like mRNA splicing and gene expression. The nuclear m(6)A reader protein YTHDC1 impacts mRNA splicing and offers a transcriptome-wide view of splicing changes affected by this mRNA methylation reader protein (Roundtree & He, 2016).

Role in Biological Functions and Diseases

The modification plays a critical role in various biological functions and diseases, especially cancer. For example, m6A modification is extensively involved in regulating RNA metabolism and is associated with the pathogenesis of many diseases, including different types of cancers (Wang et al., 2020).

Influence on mRNA Stability

The m6A modification in mRNA has been shown to inversely correlate with mRNA stability and gene expression. This suggests that these modifications play a role in maintaining the balance of mRNA expression in cells, which can be critical for processes like embryonic stem cell self-renewal and differentiation (Wang et al., 2014).

RNA Structure and Thermodynamics

Modifications like m6A in RNA can influence RNA structure and thermodynamics. For instance, m6A-U pairing in double-stranded RNA can lead to structural changes, affecting RNA's stability and function (Roost et al., 2015).

Metabolic Diseases and RNA Methylation

The modification is also linked to metabolic diseases. RNA N6-methyladenosine modification's expression is closely related to the progression of metabolic diseases, suggesting its potential as a molecular target for these conditions (Li et al., 2020).

Safety and Hazards

Orientations Futures

The field of RNA modifications, including 2’-O-Methyladenosine, has drawn increased research interest due to advances in molecular biology techniques . More in-depth studies on RNA modifications, their roles in human diseases and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZGKVIDNBLRBI-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238411 | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Methyl-1-methyladenosine | |

CAS RN |

91101-00-7 | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091101007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)